molecular formula C14H12N2O4 B5750864 5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate

5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate

Cat. No. B5750864
M. Wt: 272.26 g/mol
InChI Key: VMXJSZYHFYZMQF-UHFFFAOYSA-N
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Description

5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. This compound has been found to exhibit promising biochemical and physiological effects, making it a target for further investigation.

Mechanism of Action

The mechanism of action of 5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate has been found to exhibit a range of biochemical and physiological effects. These include anti-inflammatory effects, neuroprotective effects, and antioxidant effects. It has also been found to have a low toxicity profile, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate. One direction could be to investigate its potential as a treatment for other neurodegenerative diseases, such as Alzheimer's disease. Another direction could be to explore its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand its mechanism of action and identify any potential side effects.

Synthesis Methods

The synthesis of 5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate has been described in the literature. One method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 5-aminopyrazole-4-carboxylic acid in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound.

Scientific Research Applications

5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate has been studied for its potential applications in the field of medicine. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that it had potential as a treatment for Parkinson's disease, as it was able to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

(5,8-dioxo-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazin-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-12-6-7-13(18)16-9-11(8-15(12)16)20-14(19)10-4-2-1-3-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXJSZYHFYZMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2N1C(=O)C=CC2=O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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